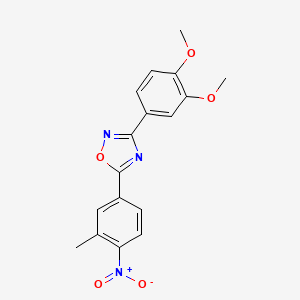

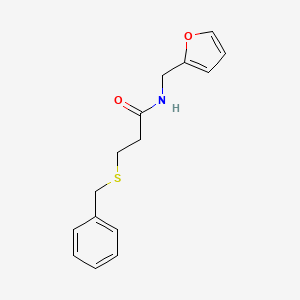

3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to our subject, typically involves reactions such as the Huisgen reaction or cyclization processes. For instance, compounds with the oxadiazole unit have been prepared by cyclization reactions of benzoylbenzohydrazides in the presence of SOCl2, showcasing a method that might be applicable to our target molecule's synthesis (Mikhailov et al., 2018).

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazoles reveals nearly planar oxadiazole rings, with dihedral angles indicating the spatial arrangement of substituent phenyl rings. This structural arrangement can significantly affect the compound's properties and reactivity (Limbach et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds undergo various chemical reactions, including substitution and nitration, under different conditions. For example, nitration of diphenyl-1,3,4-oxadiazole yields a mixture of bisnitrophenyl derivatives, highlighting the reactivity of the oxadiazole ring towards electrophilic substitution (Blackhall et al., 1980).

Physical Properties Analysis

The crystal and molecular structure analysis of similar compounds provides insights into their physical properties. For example, hydrogen bonding and π-π interactions play a crucial role in the stabilization of the crystal structure, affecting the compound's melting point, solubility, and stability (Fun et al., 2010).

Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including luminescence and the ability to form stable complexes with metals. The presence of substituents like dimethoxyphenyl groups can influence these properties, altering their electronic structure and reactivity (Mekkey et al., 2020).

科学的研究の応用

Antimicrobial and Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on 1,3,4-oxadiazole N-Mannich bases, closely related to the compound of interest, has revealed significant antimicrobial and anti-proliferative activities. These compounds demonstrated inhibitory action against pathogenic bacteria and yeast-like fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This suggests their potential for developing new antimicrobial agents and cancer therapeutics Al-Wahaibi, A. A. Mohamed, S. S. Tawfik, H. M. Hassan, & A. El-Emam, 2021.

Enzyme Inhibition and Antibacterial Potential

Virk et al. (2023) explored the biological assessment of 1,3,4-oxadiazole derivatives, highlighting their modest antibacterial potential and notable enzyme inhibition capabilities. This study underscores the biochemical significance of these compounds, presenting them as candidates for further drug development processes, especially targeting bacterial infections and specific enzymatic pathways Virk, N., J. Iqbal, A. Aziz-ur-Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, Mehr-un-Nisa, M. Abid, H. Khalid, F. Zafar, & H. Javaid, 2023.

Corrosion Inhibition

The impact of substituted oxadiazoles on corrosion mitigation has been documented by Lagrenée et al. (2001), indicating the efficacy of these compounds in protecting metals in corrosive environments. Specifically, the study focused on the corrosion inhibition of mild steel in hydrochloric acid, a common challenge in industrial settings, thus demonstrating the practical applications of oxadiazole derivatives in material science and engineering Lagrenée, M., B. Mernari, N. Chaibi, M. Traisnel, H. Vezin, & F. Bentiss, 2001.

Anticancer Evaluation

Polkam et al. (2021) reported on the synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives, identifying compounds with significant activity against breast cancer cell lines. This highlights the therapeutic potential of oxadiazole derivatives in oncology, offering pathways for the development of novel anticancer agents Polkam, N., S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021.

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-10-8-12(4-6-13(10)20(21)22)17-18-16(19-25-17)11-5-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNSLHIUTWRZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)